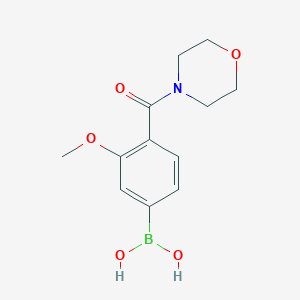
(3-Methoxy-4-(morpholine-4-carbonyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxy-4-(morpholine-4-carbonyl)phenyl)boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a morpholine-4-carbonyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-4-(morpholine-4-carbonyl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto the phenyl ring. One common method is the borylation of an appropriate aryl halide precursor using a palladium-catalyzed reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions: (3-Methoxy-4-(morpholine-4-carbonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Phenols or quinones.
Reduction: Boranes or boronates.
Substitution: Aryl halides or other substituted phenyl derivatives.
科学研究应用
Chemistry: In organic chemistry, (3-Methoxy-4-(morpholine-4-carbonyl)phenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in the design of enzyme inhibitors and anticancer agents .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable carbon-boron bonds makes it a valuable building block for various industrial applications .
作用机制
The mechanism of action of (3-Methoxy-4-(morpholine-4-carbonyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes or modify biomolecules. The compound’s methoxy and morpholine-4-carbonyl groups may also contribute to its binding affinity and specificity for certain targets .
相似化合物的比较
- 4-Methoxycarbonylphenylboronic acid
- 3-Methoxyphenylboronic acid
- 4-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester
Comparison: Compared to these similar compounds, (3-Methoxy-4-(morpholine-4-carbonyl)phenyl)boronic acid is unique due to the presence of both the methoxy and morpholine-4-carbonyl groups. These substituents can enhance the compound’s reactivity and binding properties, making it more versatile in various applications .
属性
分子式 |
C12H16BNO5 |
|---|---|
分子量 |
265.07 g/mol |
IUPAC 名称 |
[3-methoxy-4-(morpholine-4-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BNO5/c1-18-11-8-9(13(16)17)2-3-10(11)12(15)14-4-6-19-7-5-14/h2-3,8,16-17H,4-7H2,1H3 |
InChI 键 |
LCSBRPBNBASRQG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)C(=O)N2CCOCC2)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


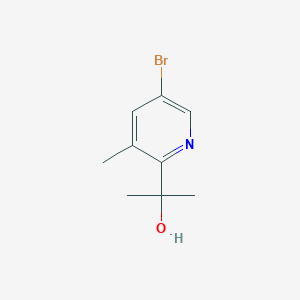

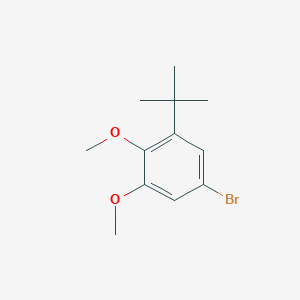

![2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B13989020.png)
![4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B13989027.png)
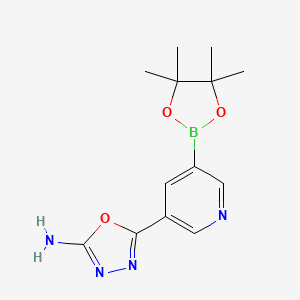
![2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide](/img/structure/B13989046.png)
dimethyl-](/img/structure/B13989057.png)

![Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13989065.png)
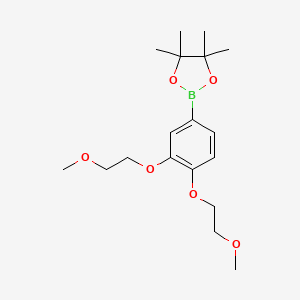
![4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13989081.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13989083.png)
